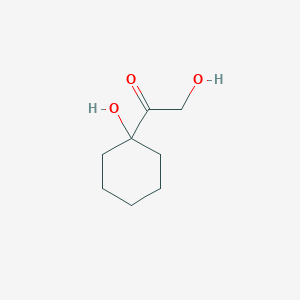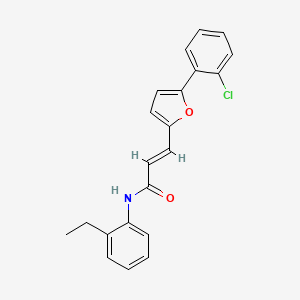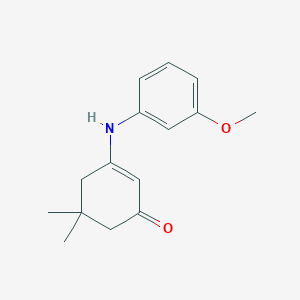
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is a chemical compound known for its role in various biochemical processes. It is a derivative of L-arginine, an amino acid that plays a crucial role in the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride typically involves the esterification of L-arginine. The process begins with the protection of the amino and guanidine groups, followed by the esterification of the carboxyl group with ethanol. The final step involves the deprotection of the amino and guanidine groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including its role in cardiovascular health and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride involves its conversion to L-arginine in the body. L-arginine is then metabolized to produce nitric oxide, which acts as a signaling molecule. Nitric oxide plays a crucial role in vasodilation, immune response, and neurotransmission. The molecular targets include nitric oxide synthase enzymes, which catalyze the production of nitric oxide from L-arginine .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: The parent compound, known for its role in protein synthesis and nitric oxide production.
L-Arginine Methyl Ester Dihydrochloride: A similar esterified derivative used in research and industrial applications.
Uniqueness
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is unique due to its specific esterification, which can influence its bioavailability and reactivity compared to other derivatives. Its unique structure allows for specific interactions in biochemical pathways, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H19ClN4O2 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H18N4O2.ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;/h6H,2-5,9H2,1H3,(H4,10,11,12);1H |
Clave InChI |
DUCUWLZKZPQJDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCN=C(N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)







